

Foundational Research on Seviteronel as a CYP17A1 Inhibitor: A Technical Guide

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Compound of Interest		
Compound Name:	VT-464 racemate	
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Introduction

Seviteronel (VT-464) is an orally bioavailable, non-steroidal investigational drug that represents a targeted approach in hormone-dependent cancers, particularly in prostate and breast cancer. [1] It functions as a dual-action agent, exhibiting selective inhibition of the cytochrome P450 17A1 (CYP17A1) enzyme and direct antagonism of the androgen receptor (AR).[2] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on seviteronel, focusing on its mechanism of action as a CYP17A1 inhibitor.

Mechanism of Action: Dual Targeting of the Androgen Axis

Seviteronel's primary mechanism of action is the selective inhibition of 17,20-lyase activity of the CYP17A1 enzyme.[3] This enzyme is critical in the androgen biosynthesis pathway, responsible for converting pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone.[4] Unlike first-generation CYP17A1 inhibitors such as abiraterone, seviteronel shows approximately 10-fold selectivity for the 17,20-lyase over the 17α -hydroxylase activity of CYP17A1.[2] This selectivity is significant as it minimizes the disruption of cortisol synthesis, potentially reducing the need for concomitant glucocorticoid administration to prevent adrenal insufficiency.[3]



In addition to its enzymatic inhibition, seviteronel also acts as a competitive antagonist of the androgen receptor (AR).[2] This dual mechanism allows it to not only suppress the production of androgens but also to block the action of any remaining androgens at the receptor level. This combined approach is hypothesized to offer a more comprehensive blockade of the androgen signaling pathway, which is a key driver in the progression of prostate cancer and certain subtypes of breast cancer.[5]

Preclinical Research and Efficacy In Vitro Studies

Seviteronel has demonstrated potent inhibitory activity against CYP17A1 lyase and antiproliferative effects in various cancer cell lines.

Parameter	Value	Cell Line/System	Reference
CYP17A1 Lyase Inhibition (IC50)	69 nM	In vitro enzyme assay	[4]
Cell Viability (IC50)	> 10 μM	MDA-MB-453, ACC- 422, SUM-185, SUM- 159 (TNBC cell lines)	[6]

In Vivo Studies

Preclinical xenograft models have been instrumental in demonstrating the in vivo efficacy of seviteronel.



Animal Model	Cancer Type	Dosing Regimen	Key Findings	Reference
nu/nu mice	Triple-Negative Breast Cancer (TNBC) - MDA- MB-453 xenograft	150 mg/kg/day, oral gavage	Significantly inhibited tumor volume and growth rate.	[5]
nu/nu mice	Castration- Resistant Prostate Cancer (CRPC) - AR- V7+ 22Rv1 xenograft	150 mg/kg/day, p.o.	Significantly decreased tumor growth.	[4]

Clinical Research

Seviteronel has been evaluated in Phase I and II clinical trials for the treatment of castration-resistant prostate cancer (CRPC) and advanced breast cancer.

Pharmacokinetics

A population pharmacokinetic analysis across four clinical studies involving 243 patients with advanced breast or prostate cancer revealed the following:[7][8]



Parameter	Description	Value/Observation	Reference
Absorption	Seviteronel is well absorbed after oral administration with a minimal lag time.	-	[7]
Linearity	Demonstrates linear pharmacokinetics over a dose range of 50- 750 mg (QD or BID).	-	[7][8]
Elimination	Characterized by a bi- phasic first-order elimination.	-	[7][8]
Half-life (Terminal)	The mean estimated terminal half-life is approximately 6.6 hours.	-	[7]
Sex and body weight were significant covariates on clearance. Prandial Covariates status, race, and concomitant corticosteroid use did not have a clinically significant effect.		-	[7][8]

Clinical Efficacy and Safety

Clinical trials have provided insights into the efficacy and safety profile of seviteronel.



Trial Phase	Cancer Type	Dosing Regimen	Key Efficacy Results	Common Adverse Events	Reference
Phase II	Metastatic CRPC (post- enzalutamide)	450 mg BID or 600/750 mg QD	6% (1 of 17 patients) had a significant PSA decline. The study was terminated early due to toxicity.	Concentratio n impairment, fatigue, tremor, nausea.	[9][10]
Phase I	Advanced ER+ or TNBC	450 mg, 600 mg, or 750 mg QD	At the recommende d Phase 2 dose (450 mg QD), 4 of 7 subjects achieved at least a clinical benefit rate at 16 weeks.	Tremor, nausea, vomiting, fatigue.	

Experimental Protocols CYP17A1 Lyase Inhibition Assay

A definitive, detailed public protocol for a seviteronel-specific CYP17A1 lyase inhibition assay is not readily available in the provided search results. However, a general methodology can be inferred. These assays typically involve incubating the CYP17A1 enzyme with a substrate (e.g., radiolabeled 17α -hydroxyprogesterone) in the presence of varying concentrations of the inhibitor. The enzymatic activity is then quantified by measuring the formation of the product (e.g., androstenedione) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The half-maximal inhibitory concentration (IC50) is then calculated.



Androgen Receptor (AR) Antagonism Assay

Details on a specific AR binding assay for seviteronel are not fully elucidated in the search results. A common method to assess AR antagonism is a reporter gene assay. In this assay, cells are co-transfected with a plasmid expressing the androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter. The cells are then treated with an AR agonist (e.g., dihydrotestosterone) and varying concentrations of the antagonist (seviteronel). The level of luciferase expression, which correlates with AR activation, is measured to determine the inhibitory activity of the compound.

Cell Viability Assay (Crystal Violet)

- Cell Plating: Plate cells in 96-well plates and allow them to adhere overnight.
- Treatment: Treat cells with varying concentrations of seviteronel or a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 5 days).
- Fixation: Gently wash the cells with PBS and fix them with a solution like 10% formalin.
- Staining: Stain the fixed cells with a crystal violet solution.
- Solubilization: After washing away excess stain, solubilize the bound dye with a solvent (e.g., methanol).
- Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 570 nm) to determine cell viability.

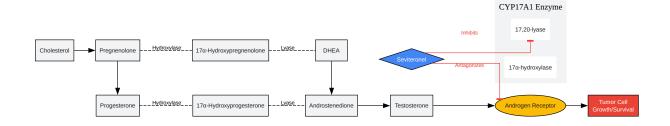
In Vivo Xenograft Study

- Cell Implantation: Inject cancer cells (e.g., MDA-MB-453 for breast cancer, 22Rv1 for prostate cancer) subcutaneously or orthotopically into immunocompromised mice (e.g., nu/nu or SCID mice).
- Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment and control groups.



- Treatment Administration: Administer seviteronel orally (e.g., by gavage) at a specified dose and schedule. The control group receives a vehicle.
- Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
- Monitoring: Monitor animal body weight and general health throughout the study.
- Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Experimental Workflows Androgen Synthesis and Seviteronel's Point of Inhibition

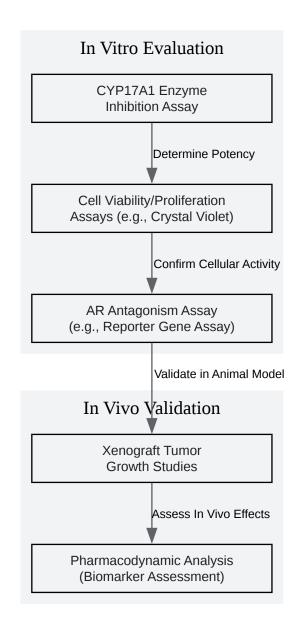


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Caption: Androgen synthesis pathway and dual inhibition by seviteronel.

General Experimental Workflow for Preclinical Evaluation





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Caption: A typical workflow for the preclinical assessment of seviteronel.

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